1-((3-Bromo-5-(trifluoromethyl)phenyl)sulfonyl)pyrrolidine

描述

Molecular Architecture and IUPAC Nomenclature

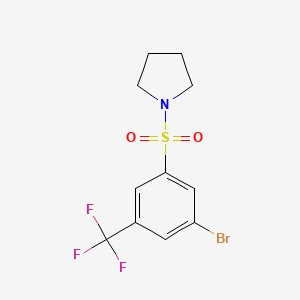

The molecular structure of 1-((3-Bromo-5-(trifluoromethyl)phenyl)sulfonyl)pyrrolidine is characterized by a distinctive arrangement of functional groups that define its chemical identity and properties. The compound bears the Chemical Abstracts Service registry number 951884-59-6 and possesses the molecular formula C₁₁H₁₁BrF₃NO₂S with a calculated molecular weight of 358.18 grams per mole. The systematic International Union of Pure and Applied Chemistry nomenclature designates this compound as 1-[3-bromo-5-(trifluoromethyl)phenyl]sulfonylpyrrolidine, reflecting the precise positioning of substituents on the aromatic ring system.

The molecular architecture consists of a five-membered pyrrolidine ring nitrogen atom that forms a covalent bond with a sulfonyl group, which in turn connects to a substituted benzene ring. The benzene ring features two distinct substituents positioned in a meta relationship: a bromine atom at the 3-position and a trifluoromethyl group at the 5-position relative to the sulfonyl attachment point. This substitution pattern creates a compound with significant steric and electronic effects that influence its overall molecular behavior.

The Simplified Molecular Input Line Entry System representation of the compound is expressed as C1CCN(C1)S(=O)(=O)C2=CC(=CC(=C2)C(F)(F)F)Br, which provides a linear notation describing the connectivity and arrangement of atoms within the molecule. The International Chemical Identifier key CQJNMANCWRRNDY-UHFFFAOYSA-N serves as a unique molecular identifier that distinguishes this compound from all other chemical entities.

Several synonymous names exist for this compound in chemical literature, including 3-Bromo-5-(pyrrolidin-1-ylsulfonyl)benzotrifluoride and 1-(3-Bromo-5-trifluoromethylphenylsulfonyl)pyrrolidine, which emphasize different aspects of the molecular structure while maintaining chemical accuracy. The compound belongs to the broader category of sulfonamide derivatives, specifically representing a class of N-arylsulfonyl pyrrolidines with halogenated aromatic substituents.

属性

IUPAC Name |

1-[3-bromo-5-(trifluoromethyl)phenyl]sulfonylpyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrF3NO2S/c12-9-5-8(11(13,14)15)6-10(7-9)19(17,18)16-3-1-2-4-16/h5-7H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQJNMANCWRRNDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)S(=O)(=O)C2=CC(=CC(=C2)C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrF3NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40650523 | |

| Record name | 1-[3-Bromo-5-(trifluoromethyl)benzene-1-sulfonyl]pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40650523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951884-59-6 | |

| Record name | 1-[3-Bromo-5-(trifluoromethyl)benzene-1-sulfonyl]pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40650523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Intermediate Formation: 3-Bromo-5-(trifluoromethyl)phenyl Derivatives

One critical step in synthesizing the target compound is preparing the intermediate, 3-bromo-5-trifluoromethylphenylboronic acid. This can be achieved using Grignard reagents:

- Add magnesium turnings (0.5 g, 0.021 mol) to a reaction vessel containing tetrahydrofuran (THF, 10 mL).

- Introduce iodine crystals to initiate the reaction.

- Slowly add a solution of 3-bromo-5-trifluoromethylphenyl bromide (5 g, 0.021 mol) in THF (65 mL), maintaining gentle reflux at approximately 45°C.

- Transfer the Grignard reagent into another cooled vessel (-78°C) containing trimethyl borate (2.3 mL, 0.021 mol).

- Stir at -78°C for 45 minutes, then allow the mixture to warm to ambient temperature.

- Acidify with aqueous HCl (5%) and extract with ethyl acetate.

Yield: Approximately 3.3 g of 3-fluoro-5-trifluoromethylphenylboronic acid with a melting point of 167–168°C.

Sulfonylation Reaction

The sulfonylation step involves attaching a sulfonyl group to the brominated phenyl intermediate.

- React the intermediate with sulfonyl chloride under controlled conditions.

- Use a base such as pyridine or triethylamine to facilitate the reaction.

- Purify the resulting product via chromatography or recrystallization.

This step ensures the formation of the sulfonated derivative required for coupling with pyrrolidine.

Pyrrolidine Coupling

To complete the synthesis, pyrrolidine is coupled with the sulfonated intermediate:

- Combine the sulfonated intermediate with pyrrolidine in an appropriate solvent like dichloromethane or THF.

- Employ catalysts such as tetrakis(triphenylphosphine)palladium(0) for enhanced coupling efficiency.

- Heat under reflux conditions (e.g., 80°C for up to 24 hours).

- Purify using silica gel chromatography.

Yield: Typical yields range from moderate to high depending on reaction conditions and purification methods.

Data Table: Reaction Conditions and Yields

化学反应分析

Types of Reactions: 1-((3-Bromo-5-(trifluoromethyl)phenyl)sulfonyl)pyrrolidine can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Oxidation and Reduction Reactions: The sulfonyl group can participate in redox reactions, leading to the formation of sulfoxides or sulfones.

Coupling Reactions: The trifluoromethyl group can engage in coupling reactions with other aromatic compounds.

Common Reagents and Conditions:

Substitution Reactions: Reagents like sodium azide or potassium thiolate in polar solvents.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

Substitution Products: Compounds with different substituents replacing the bromine atom.

Oxidation Products: Sulfoxides or sulfones.

Reduction Products: Reduced forms of the sulfonyl group.

科学研究应用

1-((3-Bromo-5-(trifluoromethyl)phenyl)sulfonyl)pyrrolidine has several scientific research applications:

Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

Materials Science: The compound’s unique structural features make it useful in the development of advanced materials with specific electronic or optical properties.

Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

Industrial Applications: The compound is employed in the synthesis of agrochemicals and specialty chemicals.

作用机制

The mechanism of action of 1-((3-Bromo-5-(trifluoromethyl)phenyl)sulfonyl)pyrrolidine involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes. The sulfonyl group can form strong interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of enzyme activity.

相似化合物的比较

Comparison with Structurally Similar Compounds

The following analysis compares 1-((3-Bromo-5-(trifluoromethyl)phenyl)sulfonyl)pyrrolidine with structurally related compounds based on substituent effects, reactivity, and safety profiles.

Structural Analogues and Substituent Effects

Key Analogues :

5-Bromo-3-iodopyridin-2-yl trifluoromethanesulfonate (CAS unspecified): A pyridine derivative with bromo, iodo, and trifluoromethanesulfonate (-OSO₂CF₃) groups.

1-((3-Chloro-5-(trifluoromethyl)phenyl)sulfonyl)pyrrolidine (hypothetical): Chlorine replaces bromine on the phenyl ring.

1-((3-Bromo-5-methylphenyl)sulfonyl)pyrrolidine (hypothetical): Methyl (-CH₃) replaces -CF₃.

| Property | 1-((3-Bromo-5-(CF₃)phenyl)sulfonyl)pyrrolidine | 5-Bromo-3-iodopyridin-2-yl trifluoromethanesulfonate | Hypothetical Chloro Analogue | Hypothetical Methyl Analogue |

|---|---|---|---|---|

| Core Structure | Benzene + pyrrolidine sulfonamide | Pyridine + triflate ester | Benzene + pyrrolidine sulfonamide | Benzene + pyrrolidine sulfonamide |

| Key Substituents | -Br, -CF₃ | -Br, -I, -OSO₂CF₃ | -Cl, -CF₃ | -Br, -CH₃ |

| Electron Effects | Strongly electron-withdrawing (-CF₃) | Electron-withdrawing (-OSO₂CF₃, -I) | Moderate electron-withdrawing (-Cl) | Electron-donating (-CH₃) |

| Reactivity | Bromine site amenable to cross-coupling | Iodo and triflate groups enhance leaving-group potential | Lower reactivity vs. bromine | Reduced stability (vs. -CF₃) |

| Lipophilicity (LogP) | Estimated ~3.5 (high due to -CF₃) | Estimated ~2.8 (polar triflate reduces lipophilicity) | ~3.0 (moderate) | ~2.5 (lower) |

生物活性

1-((3-Bromo-5-(trifluoromethyl)phenyl)sulfonyl)pyrrolidine, with the CAS number 951884-59-6, is a compound characterized by its unique structural features, including a bromine atom, a trifluoromethyl group, and a sulfonyl group attached to a pyrrolidine ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities.

- Molecular Formula : C11H11BrF3NO2S

- Molecular Weight : 358.17 g/mol

- Structure : The compound's structure can be represented as follows:

The biological activity of this compound is largely attributed to its interaction with various molecular targets, particularly enzymes and receptors. The trifluoromethyl group enhances lipophilicity, facilitating cellular uptake, while the sulfonyl moiety can form strong interactions with active site residues in enzymes, potentially leading to inhibition or modulation of enzyme activity .

Enzyme Inhibition

The sulfonamide functional group is known for its ability to inhibit specific enzymes. In a comparative study, related compounds demonstrated effective inhibition of serine proteases and other enzyme classes. The presence of the trifluoromethyl group has been linked to enhanced potency in enzyme interactions .

Case Studies

- In Vitro Studies : A study evaluated the biological activity of various pyrrole derivatives, including those with trifluoromethyl groups. Compounds similar to this compound exhibited significant antibacterial activity with MIC values comparable to standard antibiotics .

- Pharmacological Profiles : Another investigation into trifluoromethyl-containing compounds highlighted their role in drug design, particularly for targeting neurotransmitter uptake mechanisms. The incorporation of trifluoromethyl groups was found to enhance the efficacy of compounds in inhibiting serotonin uptake by six-fold compared to non-fluorinated analogs .

Comparative Analysis

The following table summarizes the biological activities of this compound and related compounds:

| Compound Name | Structure Features | MIC (µg/mL) | Biological Activity |

|---|---|---|---|

| This compound | Bromine, Trifluoromethyl, Sulfonyl | TBD | Antimicrobial potential |

| Pyrrole Derivative A | Trifluoromethyl | 3.12 | Effective against S. aureus |

| Pyrrole Derivative B | Sulfonamide | <10 | Enzyme inhibition |

常见问题

Q. What are the recommended synthetic pathways for 1-((3-Bromo-5-(trifluoromethyl)phenyl)sulfonyl)pyrrolidine, and how can reaction efficiency be optimized?

- Methodological Answer : The compound can be synthesized via sulfonylation of pyrrolidine using 3-bromo-5-(trifluoromethyl)benzenesulfonyl chloride. Key steps include:

- Nucleophilic Substitution : Pyrrolidine reacts with the sulfonyl chloride under anhydrous conditions (e.g., DCM, 0–5°C) with a tertiary amine base (e.g., triethylamine) to scavenge HCl .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures improves yield and purity.

- Optimization : Design of Experiments (DoE) with variables like temperature, stoichiometry, and solvent polarity can minimize side reactions (e.g., over-sulfonylation) .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm the sulfonyl-pyrrolidine linkage and aryl substitution pattern. The trifluoromethyl group (F ~ -60 ppm) and bromine’s deshielding effects are diagnostic .

- HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) coupled with mass spectrometry detects impurities (e.g., unreacted sulfonyl chloride or pyrrolidine byproducts) .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Storage : Store at 0–6°C in airtight, light-resistant containers to prevent decomposition of the sulfonyl group .

- PPE : Use nitrile gloves, lab coats, and fume hoods to avoid inhalation/contact. Bromine and sulfonamide residues may cause skin irritation .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

- Methodological Answer :

- Quantum Chemical Calculations : Density Functional Theory (DFT) predicts electronic effects (e.g., sulfonyl group’s electron-withdrawing nature) and steric interactions. This informs substitutions at the pyrrolidine nitrogen or aryl ring .

- Molecular Dynamics : Simulate binding to target proteins (e.g., enzymes with hydrophobic pockets) to prioritize derivatives with optimal binding energies .

Q. What strategies resolve contradictions in reported reaction yields or byproduct profiles?

- Methodological Answer :

- Retrosynthetic Analysis : Compare pathways (e.g., direct sulfonylation vs. multi-step routes) to identify step-specific inefficiencies.

- Advanced Analytics : Use F NMR to track trifluoromethyl group stability under varying conditions. LC-MS/MS quantifies trace impurities from competing pathways (e.g., hydrolysis of sulfonyl chloride) .

Q. How can this compound serve as a precursor in catalytic cross-coupling reactions?

- Methodological Answer :

- Buchwald-Hartwig Amination : The bromine substituent enables palladium-catalyzed coupling with amines. Optimize ligands (e.g., XPhos) and bases (CsCO) in toluene at 100°C .

- Suzuki-Miyaura Coupling : Replace bromine with boronate esters using Pd(OAc)/SPhos. Monitor regioselectivity via GC-MS .

Q. What experimental frameworks address challenges in scaling up synthesis?

- Methodological Answer :

- Process Intensification : Use flow chemistry with immobilized catalysts (e.g., polymer-supported triethylamine) to enhance heat/mass transfer and reduce waste .

- Scale-Up DoE : Test parameters (e.g., mixing rates, solvent volumes) in pilot batches to predict industrial feasibility while maintaining >95% purity .

Data Contradictions and Validation

Q. How should researchers validate conflicting reports on the compound’s stability under acidic conditions?

- Methodological Answer :

- Stress Testing : Expose the compound to HCl (0.1–1 M) in dioxane/water at 25–50°C. Monitor degradation (HPLC) and identify products (e.g., pyrrolidine hydrochloride) via HRMS .

- Comparative Studies : Replicate literature protocols with controlled humidity/pH to isolate stability variables .

Applications in Advanced Research

Q. What role does this compound play in developing enzyme inhibitors or probes?

- Methodological Answer :

- Protease Inhibition : The sulfonamide group mimics transition states in serine proteases. Use fluorescence polarization assays to measure binding to trypsin-like enzymes .

- Photoaffinity Labeling : Introduce azide/alkyne handles via pyrrolidine modification for click chemistry-based target identification .

Q. How can its electronic properties be exploited in materials science?

- Methodological Answer :

- Organic Semiconductors : The trifluoromethyl group enhances electron mobility. Measure charge transport via thin-film transistor (TFT) devices and compare with DFT-predicted bandgaps .

- Coordination Polymers : React with transition metals (e.g., Cu) to form supramolecular structures. Characterize via X-ray crystallography and conductivity tests .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。